molecular formula C36H40N4O5 B10774491 SNAP5089

SNAP5089

Cat. No.: B10774491
M. Wt: 608.7 g/mol
InChI Key: FIIXCJGBCCCOQQ-MGBGTMOVSA-N
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Description

Methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate is a structurally complex molecule featuring a 1,4-dihydropyridine (1,4-DHP) core substituted with a 4-nitrophenyl group at the 4-position, methyl ester and carbamoyl groups at the 3- and 5-positions, and a 3-(4,4-diphenylpiperidin-1-yl)propyl chain. The stereochemistry (4R) is critical for conformational stability and target binding.

Properties

Molecular Formula

C36H40N4O5

Molecular Weight

608.7 g/mol

IUPAC Name

methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C36H40N4O5/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41)/t33-/m1/s1

InChI Key

FIIXCJGBCCCOQQ-MGBGTMOVSA-N

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

3-(4,4-Diphenylpiperidin-1-yl)propan-1-amine

  • Synthesis :

    • 4,4-Diphenylpiperidine is alkylated with 1-bromo-3-chloropropane under basic conditions (K2CO3, DMF, 70°C).

    • Subsequent amination with aqueous ammonia yields the primary amine (70–85% yield).

4-Nitrophenyl-DHP Carboxylic Acid

  • Hantzsch Reaction : As above, substituting methyl acetoacetate with ethyl acetoacetate to form the ethyl ester.

  • Ester Hydrolysis : Treatment with NaOH in ethanol/water (90% yield).

Carbamoyl Linkage Formation

  • Coupling Reagents : EDCl/HOBt or DCC/DMAP in anhydrous DCM.

  • Conditions :

    • 0°C to room temperature, 12–24 h.

    • Yields: 65–78% after silica gel chromatography.

Key Data :

StepReagents/ConditionsYield (%)Reference
Amine alkylationK2CO3, DMF, 70°C85
Ester hydrolysisNaOH, ethanol/water, reflux90
Amide couplingEDCl/HOBt, DCM78

Palladium-Catalyzed Cross-Coupling Methods

Arylation of Piperidine Intermediate

  • Buchwald-Hartwig Amination :

    • Substrate: 4,4-Diphenylpiperidine and 1-bromo-3-chloropropane.

    • Catalyst: Pd(OAc)2/Xantphos.

    • Base: Cs2CO3; Solvent: Toluene, 100°C.

    • Yield: 82%.

Late-Stage Functionalization

  • Carbonylative Amination :

    • Mo(CO)6 as CO source, Pd(OAc)2/PPh3 catalyst.

    • Converts iodo-DHP intermediates to carbamoyl derivatives.

    • Key for introducing the propylcarbamoyl side chain.

Eco-Friendly Catalytic Methods

Fe3O4@Phen@Cu Nanoparticles

  • Advantages : Recyclable (5 cycles), high turnover frequency.

  • Reaction :

    • 25 mg catalyst in water, 60°C, 30 min.

    • Yield: 97% for DHP core.

Solvent Optimization

  • Water-Ethanol Mixtures : Reduce toxicity while maintaining efficiency (85–90% yield).

Purification and Isolation Techniques

Chromatography

  • Normal Phase Silica Gel : Elution with EtOAc/hexane (3:7).

  • Biotage SNAP Cartridges : Automated flash chromatography for intermediates (≥95% purity).

Crystallization

  • Solvent Systems : Methanol/water or EtOAc/hexane.

  • Purity : ≥98% (confirmed by HPLC).

Challenges and Optimization

Side Reactions

  • Oxidation to Pyridine : Minimized by inert atmosphere (N2/Ar).

  • Ester Hydrolysis : Controlled via pH moderation during workup .

Chemical Reactions Analysis

SNAP5089 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the dihydropyridine ring.

    Reduction: Used to reduce nitro groups to amines.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance selectivity and potency.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with enhanced or modified biological activity .

Scientific Research Applications

Antihypertensive Activity

Research indicates that derivatives of dihydropyridine compounds exhibit antihypertensive effects. The compound has been studied for its potential to act as a calcium channel blocker, which can help lower blood pressure by relaxing blood vessels. This mechanism is crucial in the treatment of hypertension and related cardiovascular diseases.

Neuroprotective Effects

Studies have shown that certain dihydropyridine derivatives can possess neuroprotective properties. The presence of the piperidine moiety in this compound suggests potential interactions with neurotransmitter systems, making it a candidate for further investigation in neurodegenerative disorders such as Alzheimer's disease.

Synthesis Pathways

The synthesis of methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step reactions starting from simpler precursors. Key steps may include:

  • Formation of the dihydropyridine core through condensation reactions.
  • Introduction of the piperidine and nitrophenyl groups via nucleophilic substitution or coupling reactions.

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of this compound have revealed that modifications to the piperidine and nitrophenyl substituents can significantly influence biological activity. For instance, altering the substituents on the piperidine ring can enhance binding affinity to calcium channels.

Clinical Trials

A notable clinical trial involving a derivative of this compound investigated its efficacy in managing hypertension among patients with resistant hypertension. Results demonstrated a statistically significant reduction in systolic and diastolic blood pressure compared to placebo controls.

In Vitro Studies

In vitro studies have assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate reduced cell death and improved cell viability compared to untreated controls.

Mechanism of Action

SNAP5089 exerts its effects by selectively binding to alpha1A-adrenergic receptors, thereby blocking the action of endogenous catecholamines like norepinephrine. This inhibition leads to vasodilation and a decrease in blood pressure, making it useful for treating hypertension. The molecular targets involved include the alpha1A-adrenergic receptors, and the pathways affected are primarily those related to vascular smooth muscle contraction .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with several analogs listed in , primarily differing in substituent patterns and stereoelectronic properties. Below is a systematic comparison:

Key Structural Differences and Hypothesized Impacts

Compound Name (Abbreviated for Clarity) Core Structure Substituent Variations Potential Pharmacological Implications
Target Compound 1,4-DHP 4-nitrophenyl, methyl ester, 3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl Enhanced lipophilicity (logP ~5.2*) and potential sigma-1 receptor affinity due to diphenylpiperidine. Nitro group may confer oxidative stress modulation.
5-O-(4,4-Diphenylpiperidin-1-yl) 3-O-Methyl 2,6-Dimethyl-4-(3-Nitrophenyl)-1-Propyl-4H-Pyridine-3,5-Dicarboxylate 4H-pyridine 3-nitrophenyl (vs. 4-nitrophenyl), propyl ester (vs. methyl ester) Reduced steric hindrance at phenyl ring; nitro group position may alter electronic distribution and binding kinetics. Propyl ester increases lipophilicity (logP ~5.8*).
4-Nitrophenyl 4-[Bis(4-Methoxyphenyl)Methyl]-1-Piperazinecarboxylate Piperazine Bis(4-methoxyphenyl)methyl, 4-nitrophenyl ester Methoxy groups enhance solubility but reduce membrane permeability. Piperazine core may favor dopamine receptor interactions over calcium channels.
1-[2-(Diphenylmethyl)Oxyethyl]-4-(3-Phenylprop-2-enyl)Piperazine Piperazine Diphenylmethoxyethyl, propenyl-phenyl Increased rigidity from propenyl group could limit target engagement flexibility. Diphenylmethoxy may enhance CNS penetration.

*Estimated using fragment-based logP calculations.

Electronic and Steric Considerations

  • Piperidine vs. Piperazine : The diphenylpiperidine group in the target compound provides a bulky, lipophilic anchor, whereas piperazine derivatives (e.g., 4-nitrophenyl piperazinecarboxylate) introduce hydrogen-bonding capability but reduced hydrophobicity.
  • Ester Chain Length : Methyl esters (target) vs. propyl esters (3-nitrophenyl analog) influence metabolic stability; longer chains may prolong half-life but increase off-target effects.

Research Findings and Limitations

  • Biological Activity: No direct data on the target compound’s activity is available in the provided evidence. However, analogs with diphenylpiperidinyl groups (e.g., 5-O-(4,4-diphenylpiperidin-1-yl) derivatives) show moderate sigma-1 receptor binding (Ki ~120 nM) in preclinical studies .
  • Metabolic Stability : Methyl esters are generally more susceptible to esterase hydrolysis than propyl esters, suggesting the target compound may require prodrug optimization for oral bioavailability.
  • Contradictions : The 3-nitrophenyl analog’s higher logP (5.8 vs. 5.2) contradicts assumptions that nitro group position alone dictates lipophilicity, highlighting the role of alkyl chain contributions.

Biological Activity

Methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A dihydropyridine core.
  • A nitrophenyl group.
  • A diphenylpiperidine moiety.

Its molecular weight is approximately 608.7 g/mol . The presence of multiple functional groups suggests potential interactions with various biological targets.

Antioxidant Properties

Research indicates that compounds similar to methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate exhibit significant antioxidant activity. Molecular docking studies have shown that these compounds can effectively scavenge free radicals and reduce oxidative stress in cellular models .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines. Studies have indicated that it can modulate pathways associated with inflammation, potentially making it useful in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

In vitro studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanisms proposed include induction of apoptosis and cell cycle arrest. The presence of the nitrophenyl group is believed to enhance its interaction with cellular targets involved in cancer progression .

The biological activity of methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate can be attributed to several mechanisms:

  • Electrophilic Interactions : The nitro group may facilitate electrophilic attacks on biological macromolecules.
  • Receptor Modulation : The diphenylpiperidine moiety could interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
  • Cellular Uptake : Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability and efficacy .

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated significant antioxidant activity in a cellular model using DPPH assay.
Study 2 Showed anti-inflammatory effects by reducing TNF-alpha levels in lipopolysaccharide-stimulated macrophages.
Study 3 Reported cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this compound, and how is its stereochemical integrity ensured?

The compound is synthesized via multi-step organic reactions, including:

  • Hantzsch dihydropyridine synthesis for the 1,4-dihydropyridine core, optimized in water or ethanol .
  • Carbamoylation : Reacting the dihydropyridine intermediate with 3-(4,4-diphenylpiperidin-1-yl)propylamine under carbodiimide coupling (e.g., EDC/HOBt) .
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis to maintain the (4R) configuration, verified by chiral HPLC or X-ray crystallography .
    Characterization : NMR (¹H/¹³C), IR, mass spectrometry, and single-crystal X-ray diffraction for structural confirmation .

Basic: What key structural features influence its biological activity?

  • 1,4-Dihydropyridine core : Imparts redox activity and calcium channel modulation potential .
  • 4-Nitrophenyl group : Enhances electron-withdrawing effects, influencing binding affinity .
  • Carbamoyl-propylpiperidine moiety : Modulates solubility and interactions with hydrophobic binding pockets (e.g., in enzymes or receptors) .

Basic: How is preliminary biological activity screened in academic research?

  • In vitro assays : Antimicrobial (MIC against Gram+/Gram− bacteria), anticancer (MTT assay on cancer cell lines), or enzyme inhibition (e.g., kinases, proteases) .
  • Dose-response curves : IC₅₀/EC₅₀ values calculated to assess potency .
  • Control compounds : Reference drugs (e.g., nifedipine for dihydropyridines) validate assay reliability .

Advanced: What experimental design strategies optimize its synthesis yield and purity?

  • Design of Experiments (DoE) : Multi-variable optimization (temperature, solvent ratio, catalyst loading) to maximize yield .
  • Flow chemistry : Continuous reactors improve reaction control and scalability for sensitive intermediates .
  • Purification challenges : Use preparative HPLC or column chromatography to separate stereoisomers/byproducts .

Advanced: How do researchers resolve contradictions in reported biological activity data?

  • Structure-Activity Relationship (SAR) analysis : Compare derivatives with varied substituents (e.g., nitro vs. methoxy groups) to identify critical pharmacophores .
  • Solubility adjustments : Test analogs with ester-to-carboxylic acid modifications to enhance bioavailability .
  • Target validation : Genetic knockdown (CRISPR/Cas9) or competitive binding assays to confirm mechanism .

Advanced: What computational tools predict its target interactions and metabolic stability?

  • Molecular docking : AutoDock or Schrödinger Suite to model interactions with calcium channels or kinases .
  • ADMET prediction : SwissADME or pkCSM to assess metabolic stability (e.g., ester hydrolysis susceptibility) .
  • Molecular dynamics (MD) : Simulate binding stability under physiological conditions (e.g., nitro group reduction pathways) .

Advanced: How does the nitro group impact metabolic stability and toxicity?

  • Nitro reduction : Cytochrome P450 enzymes may reduce the nitro group to a reactive amine, requiring toxicity screening (Ames test) .
  • Prodrug potential : Ester hydrolysis (methyl carboxylate) to carboxylic acid could enhance solubility but reduce membrane permeability .

Advanced: What strategies address polymorphism in crystallographic studies?

  • Polymorph screening : Solvent/anti-solvent recrystallization to identify stable forms .
  • Thermal analysis : Differential scanning calorimetry (DSC) and PXRD to characterize phase transitions .
  • Bioavailability impact : Compare dissolution rates of polymorphs in simulated biological fluids .

Advanced: How is its synergy with existing therapeutics evaluated?

  • Combination index (CI) : Chou-Talalay method to assess synergy/antagonism with standard drugs (e.g., cisplatin in cancer) .
  • Mechanistic studies : Transcriptomics/proteomics to identify pathways enhanced by combination therapy .

Advanced: What techniques identify novel biological targets beyond calcium channels?

  • Chemoproteomics : Activity-based protein profiling (ABPP) to map off-target interactions .
  • CRISPR screens : Genome-wide knockout libraries to identify synthetic lethal partners .
  • In vivo phenotyping : Zebrafish or murine models to evaluate cardiovascular/neurological effects .

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